2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide
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Overview
Description
2-(4-BROMOPHENOXY)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHYLPROPANAMIDE is a complex organic compound that features a bromophenoxy group, an isoquinoline moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHYLPROPANAMIDE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling with Isoquinoline: The 4-bromophenol is then reacted with 6,7-dimethoxy-1-isoquinoline in the presence of a base like potassium carbonate to form the bromophenoxy-isoquinoline intermediate.
Amidation Reaction: The final step involves the amidation of the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can target the bromophenoxy group, converting it to a phenoxy group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-BROMOPHENOXY)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-CHLOROPHENOXY)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHYLPROPANAMIDE
- **2-(4-FLUOROPHENOXY)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHYLPROPANAMIDE
Uniqueness
The uniqueness of 2-(4-BROMOPHENOXY)-N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-METHYLPROPANAMIDE lies in its bromophenoxy group, which can undergo unique substitution reactions compared to its chloro and fluoro analogs
Properties
Molecular Formula |
C30H31BrN2O6 |
---|---|
Molecular Weight |
595.5 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C30H31BrN2O6/c1-30(2,39-21-9-7-20(31)8-10-21)29(34)33-23-17-28(38-6)26(36-4)15-19(23)13-24-22-16-27(37-5)25(35-3)14-18(22)11-12-32-24/h7-12,14-17H,13H2,1-6H3,(H,33,34) |
InChI Key |
GXTJIFRXSCZULK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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